molecular formula C8H9BrF2N2O2 B2874686 3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid CAS No. 1946817-34-0

3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid

Cat. No.: B2874686
CAS No.: 1946817-34-0
M. Wt: 283.073
InChI Key: RZGZRUZIEZLZJQ-UHFFFAOYSA-N
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Description

3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7BrF2N2O2. It is characterized by the presence of a bromine atom, difluoromethyl group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and difluoromethyl group can influence its reactivity and binding affinity to target molecules. The pyrazole ring can participate in various biochemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid is unique due to the combination of its bromine atom, difluoromethyl group, and pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-4-6(9)7(8(10)11)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGZRUZIEZLZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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